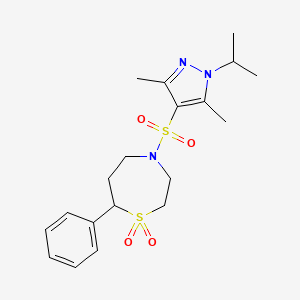
4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C19H27N3O4S2 and its molecular weight is 425.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C17H23N6O2S, and it features a thiazepane ring substituted with a pyrazole moiety. The presence of the sulfonyl group is significant for its biological activity, as it often enhances solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 373.46 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| CAS Number | 2034442-12-9 |
Antioxidant Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases.
- Study Findings : In vitro assays demonstrated that compounds with similar structures showed enhanced antioxidant activity, suggesting that the thiazepane and pyrazole moieties contribute positively to this effect .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Pyrazole derivatives have been documented to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study : A recent study focused on thiazolidine derivatives indicated promising results against several cancer cell lines, showcasing IC50 values that suggest effective inhibition of cell growth . This suggests that our compound may exhibit similar properties.
Anti-inflammatory Effects
The anti-inflammatory potential of related pyrazole compounds has been well-documented. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
- Research Insight : Compounds derived from pyrazoles have shown non-selective inhibition of COX isoenzymes, thereby reducing inflammation markers in various models . This mechanism is likely applicable to our compound as well.
Antimicrobial Activity
Emerging evidence suggests that thiazepane derivatives possess antimicrobial properties. The interaction of the sulfonyl group with bacterial enzymes may enhance this effect.
- Experimental Evidence : Studies have reported significant antibacterial and antifungal activities for similar thiazolidine derivatives, indicating a potential for broad-spectrum antimicrobial action .
The biological activity of This compound can be attributed to several mechanisms:
- Free Radical Scavenging : The pyrazole moiety contributes to electron delocalization, enhancing its ability to neutralize reactive oxygen species.
- Enzyme Inhibition : The sulfonyl group likely interacts with active sites on enzymes such as COX, leading to reduced inflammatory responses.
- Cell Cycle Modulation : The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival.
Propriétés
IUPAC Name |
4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S2/c1-14(2)22-16(4)19(15(3)20-22)28(25,26)21-11-10-18(27(23,24)13-12-21)17-8-6-5-7-9-17/h5-9,14,18H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHVFQQIAXOACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














